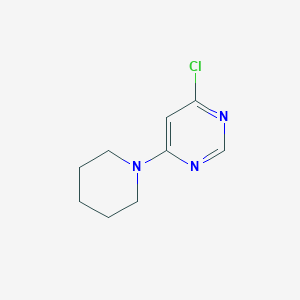

4-Chloro-6-piperidin-1-ylpyrimidine

Übersicht

Beschreibung

4-Chloro-6-piperidin-1-ylpyrimidine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. The pyrimidine core structure is a common motif in many pharmaceutical agents, and the introduction of various substituents, such as chloro and piperidinyl groups, can lead to compounds with unique biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions that can include chlorination, nucleophilic substitution, and condensation reactions. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, was achieved from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine, yielding an overall yield of about 62% . Similarly, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, another related compound, involved nucleophilic aromatic substitution, hydrogenation, and iodination . These methods highlight the typical synthetic routes that could be adapted for the synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray diffraction, as seen in the analysis of 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines and a new chelating pyrazolylpyrimidine ligand . These studies provide detailed insights into the arrangement of atoms within the molecule and the geometry of the substituents around the pyrimidine core.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the relative reactivities of chlorine atoms in 2,2',4-trichloro-4',5-dipyrimidinyl when reacting with piperidine . The order of reactivity of the chlorine atoms provides valuable information for the selective functionalization of the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of electron-donating or withdrawing groups can affect the compound's reactivity, solubility, and stability. The crystal structures of these compounds can reveal non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for understanding their behavior in different environments .

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-piperidin-1-ylpyrimidine :

- Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It’s used as a building block in synthesizing organic compounds, including medicinal products .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided by Sigma-Aldrich .

- Results or Outcomes : Sigma-Aldrich does not collect analytical data for this product .

- Application Summary : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods of Application : The specific methods of application or experimental procedures for these derivatives would depend on the specific derivative and its intended use .

- Results or Outcomes : Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

Eigenschaften

IUPAC Name |

4-chloro-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJONHQHUVJXBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344564 | |

| Record name | 4-chloro-6-piperidin-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-piperidin-1-ylpyrimidine | |

CAS RN |

1722-14-1 | |

| Record name | 4-chloro-6-piperidin-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)